

Application Notes and Protocols for the Solid-Phase Synthesis of Sialorphin

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Compound of Interest

Compound Name:	Sialorphin
Cat. No.:	B13817787

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This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of **sialorphin**, a pentapeptide with the sequence Gln-His-Asn-Pro-Arg (QHNPR). **Sialorphin** is an endogenous peptide identified in rats that functions as a potent and specific inhibitor of neprilysin (NEP).^{[1][2]} By inhibiting NEP, **sialorphin** prevents the degradation of endogenous enkephalins, leading to analgesic effects.^{[2][3]} This makes it a molecule of significant interest for pain management and other therapeutic applications.

The following protocol is based on the widely utilized Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS.

Overview of Sialorphin Synthesis

The synthesis of **sialorphin** is performed on a solid support resin, beginning with the C-terminal amino acid, Arginine (Arg), and sequentially adding the subsequent amino acids: Proline (Pro), Asparagine (Asn), Histidine (His), and Glutamine (Gln). Each amino acid is protected at its N-terminus by an Fmoc group, which is removed before the coupling of the next amino acid. Side chains of the amino acids are protected with acid-labile groups (e.g., Pbf for Arg, Trt for His, Asn, and Gln) that are removed during the final cleavage step.

Materials and Reagents

Resins and Amino Acids

- Resin: 2-Chlorotriyl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)
- Fmoc-Protected Amino Acids:
 - Fmoc-Arg(Pbf)-OH
 - Fmoc-Pro-OH
 - Fmoc-Asn(Trt)-OH
 - Fmoc-His(Trt)-OH
 - Fmoc-Gln(Trt)-OH

Solvents and Reagents

- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine, peptide synthesis grade
- Methanol (MeOH)
- Diethyl ether, cold
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H₂O), HPLC grade
- Acetonitrile (ACN), HPLC grade
- Coupling Reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

- HOBr (Hydroxybenzotriazole)

Experimental Protocols

Loading of the First Amino Acid (Fmoc-Arg(Pbf)-OH) onto 2-Chlorotriyl Chloride Resin

- Swell 1 g of 2-chlorotriyl chloride resin in 10 mL of DCM for 30 minutes in a reaction vessel.
- Drain the DCM.
- Dissolve 1.2 equivalents of Fmoc-Arg(Pbf)-OH and 4.8 equivalents of DIPEA in dry DCM.
- Add the amino acid solution to the resin and shake for 2 hours.
- To cap any remaining reactive sites, add a mixture of DCM/MeOH/DIPEA (17:2:1 v/v/v) and shake for 30 minutes.
- Wash the resin sequentially with DMF (3 times), MeOH (3 times), and DCM (3 times).
- Dry the resin under vacuum.

Solid-Phase Peptide Synthesis Cycle (for Pro, Asn, His, Gln)

This cycle is repeated for each amino acid in the sequence.

- Fmoc Deprotection:
 - Swell the resin in DMF for 30 minutes.
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times).
- Amino Acid Coupling:

- In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBr in DMF.
- Add 6 equivalents of DIPEA to the activation mixture.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 2 hours at room temperature.
- Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin with DMF (3 times) and DCM (3 times).

Cleavage and Deprotection

- After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM (5 times) and dry under vacuum for at least 1 hour.
- Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) in a fume hood.
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Gently agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

Purification and Analysis

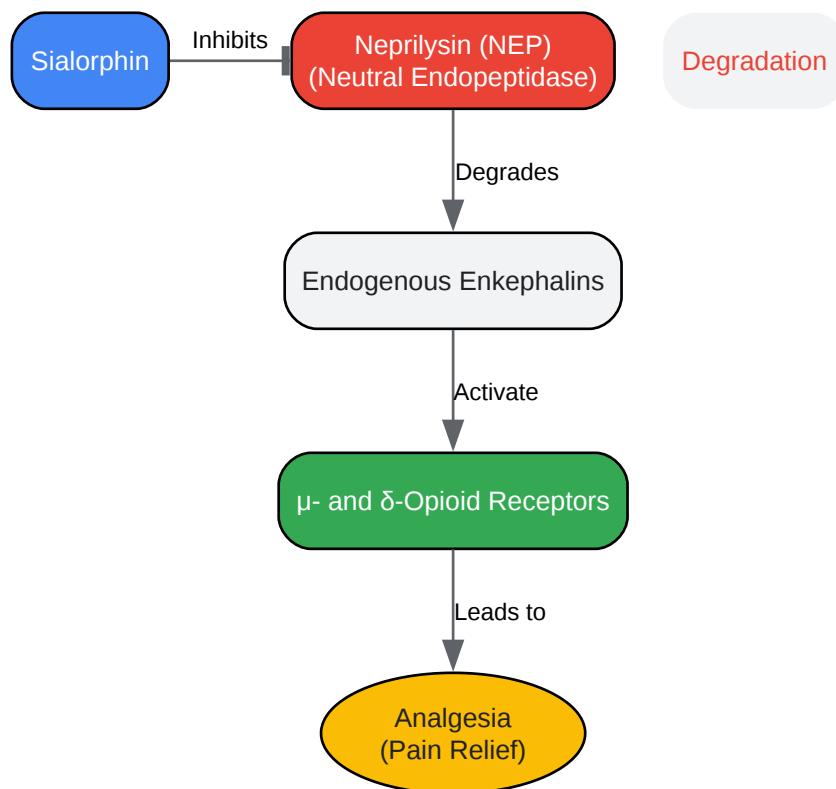
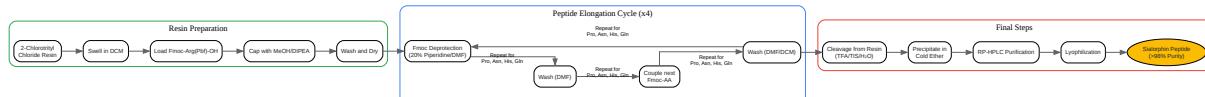
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
- Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the fractions by mass spectrometry to identify those containing the pure **sialorphin**.
- Pool the pure fractions and lyophilize to obtain the final product as a white powder.
- Confirm the purity of the final product by analytical HPLC (a purity of >98% is expected).[1]

Data Presentation

Parameter	Value	Reference
Peptide Sequence	Gln-His-Asn-Pro-Arg	[1]
Resin	2-Chlorotriptyl chloride	[1]
Synthesis Strategy	Fmoc/tBu	[1]
Coupling Reagents	HBTU/HOBt/DIPEA	General SPPS
Cleavage Cocktail	TFA/TIS/H ₂ O (95:2.5:2.5)	[4]
Expected Purity (Post-HPLC)	>98%	[1]
Expected Overall Yield	~70%	[5]
Final Product Form	Lyophilized white powder	General SPPS

Visualizations

Experimental Workflow



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